N-[(2-methylpropyl)carbamoyl]isoleucine
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Overview
Description
N-[(2-methylpropyl)carbamoyl]isoleucine is a synthetic compound known for its role as an analogue of adenosine monophosphate (AMP). This compound is particularly significant in scientific research due to its ability to activate AMP-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpropyl)carbamoyl]isoleucine typically involves the reaction of isoleucine with 2-methylpropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the product. The reaction mixture is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpropyl)carbamoyl]isoleucine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
N-[(2-methylpropyl)carbamoyl]isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.
Biology: Employed in studies involving AMPK activation and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a tool in drug discovery.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of N-[(2-methylpropyl)carbamoyl]isoleucine involves the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK phosphorylates various downstream targets involved in metabolic pathways, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This activation helps maintain cellular energy balance and has potential therapeutic implications in metabolic diseases.
Comparison with Similar Compounds
Similar Compounds
N-carbamoylisoleucine: Lacks the 2-methylpropyl group, resulting in different biological activity.
N-[(2-methylpropyl)carbamoyl]valine: Similar structure but with valine instead of isoleucine, leading to variations in AMPK activation potency.
Uniqueness
N-[(2-methylpropyl)carbamoyl]isoleucine is unique due to its specific structure, which allows for effective activation of AMPK. This makes it a valuable tool in research focused on metabolic regulation and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-2-(2-methylpropylcarbamoylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-8(4)9(10(14)15)13-11(16)12-6-7(2)3/h7-9H,5-6H2,1-4H3,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFZSIYTRNVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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